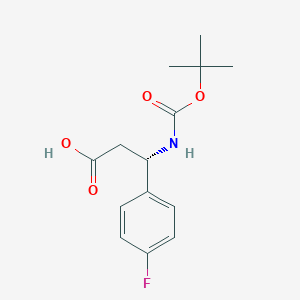![molecular formula C18H25NO2 B3037648 (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one CAS No. 518291-03-7](/img/structure/B3037648.png)
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one
Übersicht
Beschreibung
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one is an organic compound that features a piperidine moiety linked to a phenyl group through a propoxy chain, with a butenone group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Linking the Piperidine to the Phenyl Group: This step involves the reaction of the piperidine derivative with a phenyl group through a propoxy chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the butenone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes involved in metabolic pathways, influencing their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidinone share structural similarities with (E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one.
Phenylbutenone Derivatives: Compounds like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have similar structural features.
Uniqueness
This compound is unique due to its specific combination of a piperidine moiety with a phenylbutenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-16(20)6-7-17-8-10-18(11-9-17)21-15-5-14-19-12-3-2-4-13-19/h6-11H,2-5,12-15H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFJLJABNMKQH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)
![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)
![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)
![2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid](/img/structure/B3037576.png)






![3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)
